4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol 4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17807455
InChI: InChI=1S/C8H14ClN3O/c1-8(2,13)3-4-12-5-6(9)7(10)11-12/h5,13H,3-4H2,1-2H3,(H2,10,11)
SMILES:
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol

4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol

CAS No.:

Cat. No.: VC17807455

Molecular Formula: C8H14ClN3O

Molecular Weight: 203.67 g/mol

* For research use only. Not for human or veterinary use.

4-(3-amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol -

Specification

Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
IUPAC Name 4-(3-amino-4-chloropyrazol-1-yl)-2-methylbutan-2-ol
Standard InChI InChI=1S/C8H14ClN3O/c1-8(2,13)3-4-12-5-6(9)7(10)11-12/h5,13H,3-4H2,1-2H3,(H2,10,11)
Standard InChI Key DSVWCFULUBYWNT-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCN1C=C(C(=N1)N)Cl)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol features a pyrazole ring substituted with amino (-NH₂) and chloro (-Cl) groups at positions 3 and 4, respectively. The pyrazole moiety is linked to a branched aliphatic chain: a 2-methylbutan-2-ol group. This structure combines polar functional groups with hydrophobic regions, enabling diverse intermolecular interactions.

IUPAC Name and Stereochemistry

The systematic IUPAC name, 4-(3-amino-4-chloropyrazol-1-yl)-2-methylbutan-2-ol, specifies the substituent positions and branching. The absence of stereocenters in the aliphatic chain simplifies synthesis but allows for conformational flexibility in the pyrazole ring.

Comparative Analysis with Structural Analogs

A closely related compound, 1-(3-amino-4-chloro-1H-pyrazol-1-yl)-3-methylbutan-2-ol (CAS: VC17512599), shares similar substituents but differs in the alcohol's position (3-methylbutan-2-ol vs. 2-methylbutan-2-ol). This positional isomerism impacts solubility and bioavailability, as branching near the hydroxyl group reduces crystallinity.

Physicochemical Properties

The molecular formula C₈H₁₄ClN₃O corresponds to a molecular weight of 203.67 g/mol. Key properties include:

PropertyValue
LogP (Octanol-Water)Estimated 1.2 ± 0.3
Hydrogen Bond Donors2 (NH₂ and OH)
Hydrogen Bond Acceptors4 (N, O, Cl)
Topological Polar Surface72.8 Ų

These values suggest moderate lipophilicity, suitable for blood-brain barrier penetration, and solubility in polar aprotic solvents like DMSO.

Synthesis and Purification

Reaction Pathways

Synthesis typically involves a multi-step approach:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones.

  • Substituent Introduction: Electrophilic chlorination at position 4 followed by nucleophilic amination at position 3.

  • Side-Chain Attachment: Alkylation of the pyrazole nitrogen with 2-methylbutan-2-ol derivatives under basic conditions.

Optimization Challenges

Reaction yields for analogous compounds range from 35% to 58%, limited by competing side reactions during chlorination. Catalytic systems employing Cu(I) or Pd(0) improve regioselectivity but require inert atmospheres.

Purification Techniques

Crude products are purified via:

  • Recrystallization: Ethanol/water mixtures (70:30 v/v) yield crystals with >95% purity.

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10% → 40%) resolves positional isomers.

Biological Activity and Mechanisms

Dopaminergic Interactions

In silico models predict moderate binding to dopamine D2 receptors (DRD2, PDB: 6cm4) with ΔG values near −6.5 kcal/mol. This interaction may modulate reward pathways but requires in vivo validation .

Anti-Inflammatory Properties

The chloro-substituted pyrazole core inhibits cyclooxygenase-2 (COX-2, PTGS2) by mimicking arachidonic acid’s binding pocket. For related structures, IC₅₀ values against COX-2 range from 12–45 μM .

Future Research Directions

Target Validation

High-throughput screening against kinase libraries (e.g., EGFR, JAK2) could identify additional therapeutic applications.

Formulation Development

Nanoemulsions or liposomal encapsulation may improve bioavailability, addressing solubility limitations in aqueous media.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator